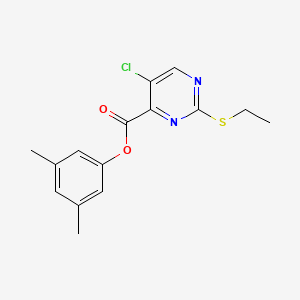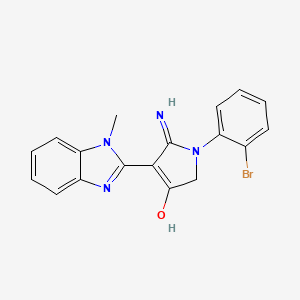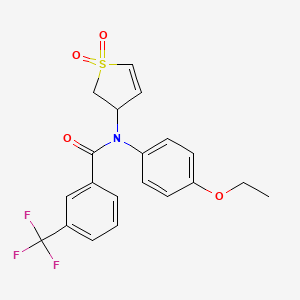
3-chloro-N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N-[(3-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with chloro, methoxy, and furan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(3-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methoxybenzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride.
Substitution Reactions: The 4-methoxybenzoyl chloride is then reacted with 3-chlorobenzylamine and 2-furylmethylamine in the presence of a base such as triethylamine to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the reactions under controlled conditions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification Systems: Using automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-[(3-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Amines.
Substitution Products: Compounds with substituted functional groups.
Scientific Research Applications
3-Chloro-N-[(3-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(3-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methoxybenzamide involves:
Molecular Targets: Binding to specific proteins or enzymes in biological systems.
Pathways Involved: Modulating signaling pathways that regulate cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-N-[(3-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methoxybenzamide: Unique due to its specific substitution pattern.
N-[(3-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methoxybenzamide: Lacks the additional chloro group.
3-Chloro-N-[(3-chlorophenyl)methyl]-N-methyl-4-methoxybenzamide: Lacks the furan group.
Uniqueness
The presence of both chloro and furan groups in 3-chloro-N-[(3-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methoxybenzamide imparts unique chemical and biological properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C20H17Cl2NO3 |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
3-chloro-N-[(3-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-4-methoxybenzamide |
InChI |
InChI=1S/C20H17Cl2NO3/c1-25-19-8-7-15(11-18(19)22)20(24)23(13-17-6-3-9-26-17)12-14-4-2-5-16(21)10-14/h2-11H,12-13H2,1H3 |
InChI Key |
KUYRHZWOQSXSQV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N(CC2=CC(=CC=C2)Cl)CC3=CC=CO3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(difluoromethoxy)phenyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide](/img/structure/B11414273.png)
![3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B11414277.png)
![N-(4-fluorophenyl)-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B11414289.png)
![7-(3,4-dimethylphenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11414295.png)

![N-(3-Methoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide](/img/structure/B11414311.png)

![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-methyl-1H-benzimidazole](/img/structure/B11414325.png)
![Dimethyl [2-(4-methylphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate](/img/structure/B11414331.png)
![1-(4-fluorophenyl)-4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11414334.png)

![5-chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11414342.png)
![6-Benzyl-2-(4-chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11414347.png)
![N-(4-chlorophenyl)-3-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}-1-benzofuran-2-carboxamide](/img/structure/B11414355.png)
